1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, a dioxothiophene ring, and a cycloheptathiazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include organolithium reagents, transition metal catalysts, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The dioxothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the dioxothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Shares the dioxothiophene and pyrazole core but lacks the cycloheptathiazole moiety.
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide: Contains a similar dioxothiophene ring but differs in the heterocyclic components.
Uniqueness
The uniqueness of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide lies in its combination of structural elements, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H24N4O3S2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H24N4O3S2/c1-11-16(12(2)22(21-11)13-8-9-27(24,25)10-13)17(23)20-18-19-14-6-4-3-5-7-15(14)26-18/h13H,3-10H2,1-2H3,(H,19,20,23) |
InChI Key |
KYGLGNQJRGVVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
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